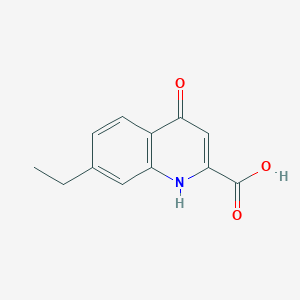
7-Ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Cat. No. B1628390
Key on ui cas rn:
816448-98-3
M. Wt: 217.22 g/mol
InChI Key: KGCWRLOIOPEFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05270309
Procedure details


Treatment of methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.8 g, Example 3a) with sodium hydroxide (0.58 g) as described in Example 1c, gave 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.66g), m.p. 271° C., δ (360 MHz, NaOD) 1.30 (3H, t, CH3), 2.81 (2H, q, CH2), 6.66 (1H, s, 3-H), 7.36 (1H, d, 6-H), 7.66 (1H, s, 8-H) and 8.11 (1H, d, 5-H), (Found: C, 66.46: H, 5.01; N, 6.59%, C12H11NO3 requires C, 66.35; H, 5.10: N, 6.45%).
Name
methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.8 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([O:15]C)=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2].[OH-].[Na+]>>[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.66 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
